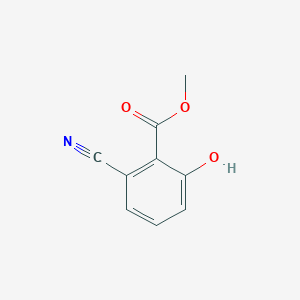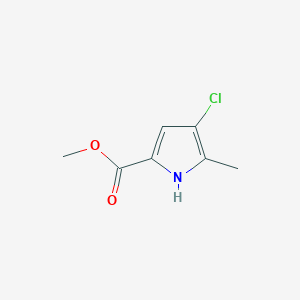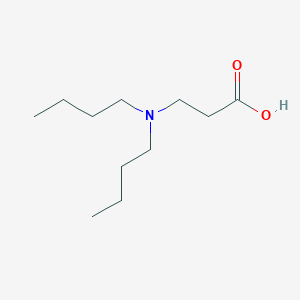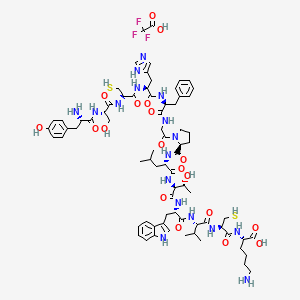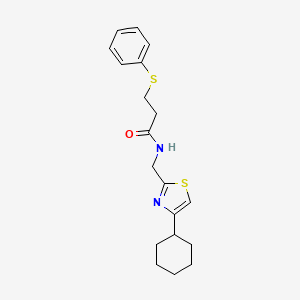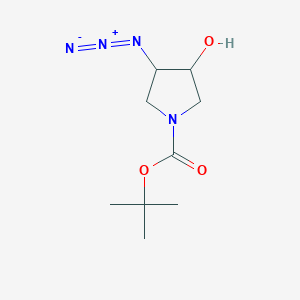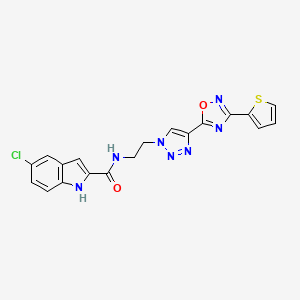![molecular formula C18H16N2O2S2 B3250470 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-cyanobenzenesulfonamide CAS No. 2034298-73-0](/img/structure/B3250470.png)
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-cyanobenzenesulfonamide
Übersicht
Beschreibung
“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-cyanobenzenesulfonamide” is a chemical compound that likely contains a benzo[b]thiophene moiety. Benzo[b]thiophene is a heterocyclic compound, and it’s an important structural motif in medicinal chemistry . It’s found in several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, benzo[b]thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis
The molecular structure of “this compound” likely includes a benzo[b]thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Wirkmechanismus
Target of Action
Similar compounds with a benzo[b]thiophene ring structure have been shown to have affinity towards 5-ht1a serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
It’s worth noting that the influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied in similar compounds . The most promising analogue displayed micromolar affinity towards 5-HT1A sites . This suggests that N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-cyanobenzenesulfonamide may interact with its targets through electrostatic interactions .
Biochemical Pathways
Serotonin receptors, such as the 5-ht1a receptor, are implicated in the pathophysiology of several psychiatric disorders, including depression and anxiety . Therefore, compounds that interact with these receptors could potentially influence these pathways.
Result of Action
The interaction of similar compounds with 5-ht1a receptors suggests that they may influence the physiological functions regulated by these receptors .
Biochemische Analyse
Biochemical Properties
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-cyanobenzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including 5-HT1A serotonin receptors . The compound’s interaction with these receptors involves hydrogen bonding and electrostatic interactions, which contribute to its binding affinity and biological activity. These interactions are essential for modulating neurotransmitter levels and influencing physiological functions such as mood regulation and appetite control .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways, particularly those involving serotonin receptors, leading to changes in gene expression and cellular metabolism . The compound’s impact on cell function includes modulation of neurotransmitter release, which can affect mood, cognition, and behavior. Additionally, it has been observed to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in immune cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly serotonin receptors . The compound acts as a ligand, binding to the receptor’s active site and inducing conformational changes that activate or inhibit downstream signaling pathways. This mechanism is crucial for its therapeutic effects, including its potential use in treating psychiatric disorders and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions, maintaining its biological activity over extended periods . Prolonged exposure may lead to gradual degradation, affecting its efficacy and safety in long-term applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound exhibits beneficial effects, such as mood stabilization and anti-inflammatory properties . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of dosage optimization in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic processes are essential for its clearance and overall pharmacokinetics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilic nature allows it to cross cellular membranes and accumulate in target tissues, where it exerts its biological effects. Its distribution is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function . The compound is primarily localized in the cytoplasm and nucleus, where it interacts with intracellular receptors and signaling molecules. Post-translational modifications and targeting signals direct its localization to specific compartments, enhancing its therapeutic potential .
Eigenschaften
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-cyanobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c1-13(10-15-12-23-18-5-3-2-4-17(15)18)20-24(21,22)16-8-6-14(11-19)7-9-16/h2-9,12-13,20H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMSMXOYPUJKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B3250397.png)
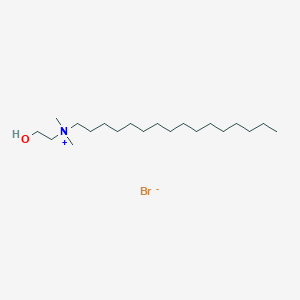
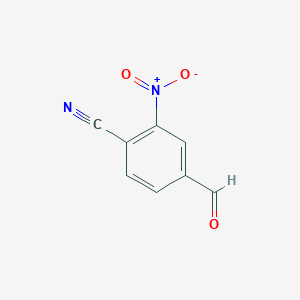
![3-Iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B3250414.png)
